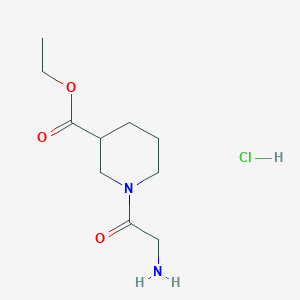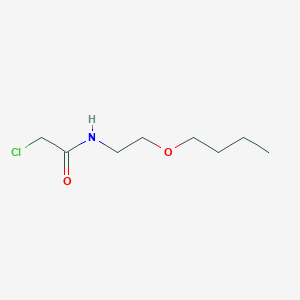
2-Amino-5-Chloropyridin-4-ol
Übersicht
Beschreibung
2-Amino-5-chloropyridin-4-OL is a chemical compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 . It is a beige to beige-brown crystalline powder .
Synthesis Analysis
The synthesis of this compound involves several steps. One method starts with 2-Chloropyridine in an acetic acid medium, heated to about 50 degrees Celsius, with 30% hydrogen peroxide to 2-Chloropyridine-N-oxide . Another method involves the use of halogenated amino pyridines .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered pyridine ring with a chlorine atom at the 5th position, an amino group at the 2nd position, and a hydroxyl group at the 4th position .Chemical Reactions Analysis
This compound can be used as a synthetic intermediate in various chemical reactions. For example, it can be used to synthesize zopiclone, a cyclopyrrolone member of a family of non-benzodiazepine GABAA receptor agonists .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.516±0.06 g/cm3 and a predicted boiling point of 442.7±40.0 °C . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
2-Amino-5-Chloropyridin-4-ol: ist ein wertvolles synthetisches Zwischenprodukt in der pharmazeutischen Chemie. Es wird bei der Synthese verschiedener therapeutischer Verbindungen verwendet, darunter Zopiclon, ein nicht-Benzodiazepin-GABAA-Rezeptoragonist, der zur Behandlung von Schlaflosigkeit eingesetzt wird . Die Fähigkeit der Verbindung, als Zwischenprodukt zu fungieren, ermöglicht die Bildung komplexer Molekülstrukturen, die für die Arzneimittelentwicklung erforderlich sind.
Agrochemische Forschung
Im Bereich der Agrochemie dient This compound als Zwischenprodukt für die Synthese von Pflanzenwachstumsregulatoren und Pestiziden. Seine Derivate können das Pflanzenwachstum beeinflussen und bieten so ein Potenzial zur Steigerung der Ernteerträge und zum Schutz von Pflanzen vor Schädlingen .
Biochemische Forschung
Als biochemisches Reagenz kann This compound in der biowissenschaftlichen Forschung eingesetzt werden. Es kann als Baustein für organische Verbindungen verwendet werden, die für biologische Studien relevant sind und die Erforschung biochemischer Pfade und Prozesse unterstützen .
Safety and Hazards
Wirkmechanismus
Pharmacokinetics:
- The compound’s solubility in water is relatively low, but it dissolves in some organic solvents (e.g., ethanol, dimethyl ether) . Information on its volume of distribution is not available. Details regarding its metabolic pathways remain elusive. The route of elimination and half-life are unknown.
Action Environment:
Environmental factors play a crucial role in the compound’s efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can influence its behavior. For instance, degradation under specific conditions may affect its therapeutic effectiveness.
Biochemische Analyse
Biochemical Properties
2-Amino-5-chloropyridin-4-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with GABAA receptor agonists, which are crucial in the modulation of neurotransmission . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in inflammatory responses . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it has been shown to inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the synaptic cleft . This mechanism is crucial for its potential therapeutic applications in neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating neurotransmitter levels and reducing inflammation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects are crucial for determining the therapeutic window of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may undergo hydroxylation and conjugation reactions, leading to the formation of metabolites that are more easily excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be transported into the cell via specific amino acid transporters and subsequently distributed to various organelles . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . This subcellular targeting is essential for its role in cellular metabolism and signaling.
Eigenschaften
IUPAC Name |
2-amino-5-chloro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQWATRBGHOQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121585-12-3 | |
| Record name | 2-amino-5-chloropyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,3'-Bipyridine]-5-carboxylic acid](/img/structure/B1522089.png)



![Benzyl 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]piperidine-1-carboxylate](/img/structure/B1522096.png)

![1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B1522099.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B1522100.png)




![1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B1522108.png)

